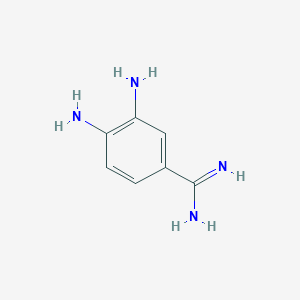

3,4-Diaminobenzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diaminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQCEOMFCLGSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450357 | |

| Record name | 3,4-Diaminobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68827-43-0 | |

| Record name | 3,4-Diaminobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3,4-diaminobenzimidamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the reduction of 3-amino-4-nitrobenzonitrile to form the key intermediate, 3,4-diaminobenzonitrile. This intermediate is subsequently converted to the target compound, 3,4-diaminobenzimidamide, via a Pinner reaction. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of 3,4-diaminobenzonitrile and its subsequent conversion to 3,4-diaminobenzimidamide.

Table 1: Synthesis of 3,4-Diaminobenzonitrile

| Parameter | Method 1 | Method 2 |

| Starting Material | 3-Amino-4-nitrobenzonitrile | 4-Amino-3-nitrobenzonitrile |

| Reagents | 10% Pd/C, Hydrogen gas | 10% Pd/C, Hydrogen gas |

| Solvent | Anhydrous Ethanol | Methanol |

| Reaction Time | 5 hours | 18 hours |

| Temperature | Not specified | 25°C |

| Pressure | 50 psi | Not specified (hydrogen balloon) |

| Yield | 70% | 90% |

| Purity | Not specified | Used directly in next step |

Table 2: Proposed Synthesis of 3,4-Diaminobenzimidamide via Pinner Reaction

| Parameter | Value |

| Starting Material | 3,4-Diaminobenzonitrile |

| Key Reagents | Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia |

| Intermediate | Ethyl 3,4-diaminobenzimidate hydrochloride (Pinner Salt) |

| Anticipated Yield | Moderate to high (typical for Pinner reactions) |

| Anticipated Purity | High after purification |

| Final Product | 3,4-Diaminobenzimidamide |

Experimental Protocols

Step 1: Synthesis of 3,4-Diaminobenzonitrile

Two effective methods for the synthesis of 3,4-diaminobenzonitrile are presented below.

Method 1: Catalytic Hydrogenation in Ethanol

-

A solution of 3-amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) is prepared in 250 mL of anhydrous ethanol.

-

To this solution, 1.00 g of 10% Palladium on carbon (Pd/C) is added as a catalyst.

-

The mixture is then subjected to hydrogenation at a pressure of 50 psi of hydrogen gas for 5 hours.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid is triturated with diethyl ether to afford 11.40 g (70% yield) of 3,4-diaminobenzonitrile as a tan solid.[1]

Method 2: Catalytic Hydrogenation in Methanol

-

To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in 20 mL of methanol, 500 mg of 10% Palladium on carbon (Pd/C) is added.

-

The reaction flask is degassed and filled with hydrogen using a hydrogen balloon.

-

The reaction mixture is stirred vigorously for 18 hours at 25°C.

-

After the reaction is complete, the mixture is degassed under vacuum and backfilled with nitrogen. This process is repeated three times.

-

The reaction mixture is then filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under vacuum to yield 1.47 g (90% yield) of 3,4-diaminobenzonitrile as a green oil, which can be used directly in the subsequent step.[1]

Step 2: Synthesis of 3,4-Diaminobenzimidamide via Pinner Reaction

This protocol is adapted from the general procedure for a Pinner reaction, a reliable method for the conversion of nitriles to amidines.[2][3][4]

-

Formation of the Pinner Salt:

-

A solution of 3,4-diaminobenzonitrile (1.33 g, 10 mmol) in 50 mL of anhydrous ethanol is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride (HCl) gas is bubbled through the stirred solution while maintaining the temperature at 0°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then typically allowed to stand at a low temperature (e.g., 4°C) for an extended period (12-24 hours) to facilitate the precipitation of the ethyl 3,4-diaminobenzimidate hydrochloride (Pinner salt).

-

The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with cold, anhydrous diethyl ether.

-

-

Ammonolysis to the Amidine:

-

The isolated Pinner salt is suspended in a fresh solution of anhydrous ethanol.

-

The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the solution is saturated.

-

The reaction mixture is then stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3,4-diaminobenzimidamide.

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 3,4-diaminobenzimidamide.

Caption: Synthetic pathway for 3,4-Diaminobenzimidamide.

References

An In-depth Technical Guide to the Chemical Properties of 3,4-Diaminobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzimidamide is a multifaceted organic compound featuring a benzene ring substituted with two amino groups and an imidamide functional group.[1][2] This unique structural arrangement imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The presence of basic amino groups and a reactive imidamide moiety suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold for the development of novel therapeutic agents.[1][2]

Benzamidine and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] Specifically, the benzimidazole scaffold, which can be synthesized from ortho-diamino benzene derivatives, is a core component in a number of FDA-approved drugs. Certain benzimidazole derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in various cancers.[7][8][9] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of 3,4-Diaminobenzimidamide, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

Detailed experimental data for the physical properties of 3,4-Diaminobenzimidamide are not extensively available in the public domain. The following table summarizes the available information from chemical suppliers and predicted data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄ | ChemUniverse, CymitQuimica[2] |

| Molecular Weight | 150.18 g/mol | ChemUniverse, CymitQuimica[2] |

| CAS Number | 68827-43-0 | ChemUniverse, CymitQuimica[2] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | 363.4°C at 760 mmHg (Predicted) | Chemenu[10] |

| Solubility | Expected to be soluble in polar solvents | CymitQuimica[2] |

| Purity | 95-97% (as offered by suppliers) | ChemUniverse, CymitQuimica[2] |

Experimental Protocols

Synthesis of 3,4-Diaminobenzimidamide

Step 1: Pinner Reaction to form the Imidate Ester Hydrochloride

-

Suspend 4-amino-3-nitrobenzonitrile in anhydrous ethanol.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the starting material is consumed (monitored by TLC).

-

The product, the ethyl imidate ester hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Step 2: Ammonolysis of the Imidate Ester to the Imidamide

-

Dissolve the ethyl imidate ester hydrochloride from the previous step in anhydrous ammonia-saturated ethanol.

-

Stir the solution at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude 4-amino-3-nitrobenzimidamide.

Step 3: Reduction of the Nitro Group

-

Dissolve the crude 4-amino-3-nitrobenzimidamide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3,4-Diaminobenzimidamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

- 1. 68827-43-0(3,4-Diaminobenzimidamide) | Kuujia.com [kuujia.com]

- 2. CAS 68827-43-0: 3,4-diaminobenzenecarboximidamide [cymitquimica.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cas 68827-43-0|| where to buy 3,4-diaminobenzimidamide [chemenu.com]

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Diaminobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed structural elucidation of 3,4-Diaminobenzimidamide, a molecule of interest for pharmaceutical and materials science applications. Due to the limited availability of direct experimental data for 3,4-Diaminobenzimidamide, this paper outlines a robust, hypothetical workflow for its preparation and characterization. The proposed synthesis starts from the readily available precursor, 3,4-diaminobenzonitrile. The subsequent structural verification employs a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document serves as a detailed roadmap for researchers and professionals engaged in the synthesis and characterization of novel aromatic diamidine compounds.

Introduction

Aromatic diamidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The 3,4-diaminophenyl moiety is a key pharmacophore in various bioactive molecules. The introduction of an imidamide (amidine) functional group is anticipated to modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced biological efficacy and novel applications. This guide focuses on the systematic approach to the synthesis and definitive structure elucidation of 3,4-Diaminobenzimidamide.

Proposed Synthesis of 3,4-Diaminobenzimidamide

The synthesis of 3,4-Diaminobenzimidamide can be hypothetically achieved via a two-step process starting from 4-amino-3-nitrobenzonitrile. The initial step involves the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. The subsequent conversion of the nitrile functionality to a benzimidamide can be accomplished through the Pinner reaction.

Logical Workflow for Synthesis

Caption: Proposed synthetic pathway to 3,4-Diaminobenzimidamide.

Experimental Protocols

Step 1: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile

-

Materials: 4-Amino-3-nitrobenzonitrile, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminobenzonitrile.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of 3,4-Diaminobenzimidamide from 3,4-Diaminobenzonitrile (Pinner Reaction)

-

Materials: 3,4-Diaminobenzonitrile, Anhydrous ethanol, Anhydrous hydrogen chloride gas, Anhydrous diethyl ether, Anhydrous ammonia.

-

Procedure:

-

Dissolve 3,4-diaminobenzonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours. The reaction progress should be monitored by the precipitation of the ethyl benzimidate hydrochloride salt (Pinner salt).

-

After the reaction is complete, pass a stream of dry nitrogen through the mixture to remove excess HCl.

-

Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it until the solution is saturated.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the precipitated ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Diaminobenzimidamide.

-

Purify the product by column chromatography or recrystallization.

-

Structure Elucidation Workflow

A combination of spectroscopic and analytical techniques is essential for the unambiguous structure elucidation of the synthesized 3,4-Diaminobenzimidamide.

Spectroscopic Analysis of 3,4-Diaminobenzimidamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminobenzimidamide is a functionalized aromatic compound featuring a benzene ring substituted with two adjacent amino groups and a benzimidamide (amidine) moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially as a building block for heterocyclic compounds or polymers. Accurate structural elucidation and characterization are paramount for its application. This guide outlines the expected outcomes from a comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Chemical Structure:

-

IUPAC Name: 3,4-Diaminobenzenecarboximidamide

-

Molecular Formula: C₇H₁₀N₄[1]

-

Molecular Weight: 150.18 g/mol [1]

-

CAS Number: 68827-43-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3,4-Diaminobenzimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~ 8.5 - 9.5 | Broad Singlet | 3H | -C(=NH )NH₂ | Protons on the imidamide group. Highly dependent on solvent, concentration, and temperature. |

| ~ 7.0 - 7.2 | Doublet | 1H | Aromatic H (position 2) | Ortho-coupled to H at position 6. |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H (position 6) | Ortho-coupled to H at position 2 and meta to H at position 5. |

| ~ 6.6 - 6.8 | Doublet | 1H | Aromatic H (position 5) | Meta-coupled to H at position 6. |

| ~ 4.5 - 5.5 | Broad Singlet | 4H | -NH₂ (positions 3 & 4) | Protons on the aromatic amine groups. Chemical shift can vary. |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 165 | Imidamide Carbon (C =NH) | The most downfield signal due to the C=N bond. |

| ~ 145 - 150 | Aromatic C (C -NH₂) | Two signals expected for C3 and C4, deshielded by the nitrogen atoms. |

| ~ 125 - 130 | Aromatic C (C -C=NH) | Carbon atom attached to the imidamide group. |

| ~ 110 - 120 | Aromatic CH | Three signals expected for the protonated aromatic carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3450 - 3200 | N-H Stretch | Primary Amine (Ar-NH₂) & Imidamide (-NH₂) | Typically two or more strong, sharp bands. Asymmetric and symmetric stretching modes.[2][3] |

| 3200 - 3000 | N-H Stretch | Imine (=NH) | A broader band may be present due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak bands. |

| 1660 - 1640 | C=N Stretch | Imidamide | Strong absorption, characteristic of the C=N double bond. |

| 1620 - 1580 | N-H Bend | Primary Amine | Medium to strong scissoring vibration. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple medium to strong bands characteristic of the benzene ring. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong band. |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic | Strong bands whose positions are indicative of the 1,2,4-trisubstitution pattern. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Ratio | Ion Type | Notes |

| 151.09 | [M+H]⁺ | Expected base peak in positive ion mode ESI, corresponding to the protonated molecule (C₇H₁₁N₄⁺). |

| 150.09 | [M]⁺˙ | Molecular ion peak, may be observed depending on the ionization technique. |

| 134.07 | [M-NH₂]⁺ | A potential fragment ion from the loss of an amino group. |

| 133.08 | [M-NH₃]⁺ | A potential fragment ion from the loss of ammonia from the imidamide group. |

Note: The m/z values are calculated based on monoisotopic masses.

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible Absorption Data (Solvent: Ethanol or Methanol)

| λₘₐₓ (nm) | Electronic Transition | Chromophore | Notes |

| ~ 240 - 260 | π → π | Benzene ring with amino substituents | Intense absorption band typical for substituted aromatic systems.[4] |

| ~ 280 - 320 | n → π | Amino groups and C=N double bond | Weaker absorption band, may appear as a shoulder on the main π → π* transition.[4] |

Experimental Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3,4-Diaminobenzimidamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[5]

-

Tune and shim the instrument to the specific probe and solvent.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum similarly (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Protocol: FT-IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.[3]

-

Sample Application: Place a small amount of the solid 3,4-Diaminobenzimidamide powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[3]

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[6] Perform a serial dilution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6][7]

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument using a standard calibrant solution to ensure high mass accuracy.

-

Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution at a low flow rate (5-10 µL/min).

-

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the m/z of the protonated molecule [M+H]⁺. Use the high-resolution data to calculate the elemental formula and compare it with the theoretical formula (C₇H₁₀N₄) to confirm the identity.

Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of 3,4-Diaminobenzimidamide in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Baseline Correction: Place both cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).[9]

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Place it back in the sample holder and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like 3,4-Diaminobenzimidamide.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzimidamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and development of benzimidamide (more commonly known as benzamidine) compounds. From their initial synthesis in the late 19th century to their crucial role in modern therapeutics, benzamidines have proven to be a remarkably versatile and enduring pharmacophore. This document details their foundational synthesis, the elucidation of their biological activities, and their evolution into sophisticated drug molecules, offering a comprehensive resource for professionals in drug discovery and development.

Early Discovery and Synthesis

The history of benzamidine is intrinsically linked to the development of methods for synthesizing amidines. The seminal work in this area was conducted by German chemist Adolf Pinner in 1877. He developed a reaction, now known as the Pinner synthesis , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia provides the corresponding amidine.[1][2] This reaction remains a classic and reliable method for the synthesis of amidines and was the gateway to the first synthesis of benzamidine from benzonitrile.

The overall transformation for the Pinner synthesis of benzamidine hydrochloride is as follows:

Step 1: Formation of the Pinner Salt (Ethyl benzimidate hydrochloride) C₆H₅CN (Benzonitrile) + C₂H₅OH (Ethanol) + HCl → C₆H₅C(=NH·HCl)OC₂H₅ (Pinner Salt)

Step 2: Ammonolysis to Benzamidine Hydrochloride C₆H₅C(=NH·HCl)OC₂H₅ + NH₃ → C₆H₅C(=NH)NH₂·HCl (Benzamidine hydrochloride) + C₂H₅OH

This foundational synthesis opened the door for the exploration of benzamidine and its derivatives.

Elucidation of Biological Activity: The Serine Protease Inhibitor

For several decades after its initial synthesis, benzamidine remained a compound of primarily academic interest. Its biological significance began to be unveiled with the growing understanding of enzymes, particularly proteases. By the mid-20th century, researchers had identified a class of enzymes known as serine proteases, which play critical roles in various physiological processes, including digestion, blood coagulation, and inflammation.[3]

A pivotal moment in the history of benzamidine was the discovery of its ability to act as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases .[4][5] The benzamidine moiety, with its planar, positively charged structure, was found to be an excellent mimic of the side chains of arginine and lysine, the natural substrates for these enzymes. This structural mimicry allows benzamidine to bind tightly within the S1 specificity pocket of the protease's active site, blocking the entry of the natural substrate and thereby inhibiting the enzyme's catalytic activity.[6]

This discovery, established by the early 1970s, transformed benzamidine from a simple organic molecule into an invaluable tool for biochemistry and molecular biology. It became a standard component in lysis buffers and protein purification protocols to prevent the degradation of proteins of interest by endogenous proteases.[5]

The logical progression from its discovery as a research tool to a pharmacophore is illustrated below:

The Emergence of Benzamidine-Based Therapeutics: The Dabigatran Story

The understanding of benzamidine's interaction with serine proteases laid the groundwork for its use as a scaffold in drug design. Medicinal chemists began to synthesize and test a wide array of substituted benzamidines to improve potency and selectivity for specific protease targets.[7] This led to the development of quantitative structure-activity relationship (QSAR) models to better understand how different chemical modifications influenced inhibitory activity.[8]

A landmark achievement in the history of benzamidine-based drugs is the discovery and development of dabigatran (Pradaxa®).[6] Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thromboembolic disorders. The development of dabigatran began with the knowledge of existing benzamidine-based thrombin inhibitors.[1] Through structure-based drug design, researchers at Boehringer Ingelheim modified the initial scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

The benzamidine group of dabigatran is essential for its function, as it anchors the molecule into the S1 specificity pocket of thrombin, forming a key salt bridge with the Asp189 residue. The rest of the molecule was optimized to interact with other pockets in the active site, leading to a highly potent and selective inhibitor.

However, dabigatran itself has poor oral bioavailability. The final breakthrough was the development of the prodrug, dabigatran etexilate . This molecule adds ester and carbamate groups that mask the polar charges of the active drug, allowing it to be absorbed from the gastrointestinal tract. Once absorbed, esterases in the body cleave these groups to release the active dabigatran.[9]

Dabigatran Development Timeline:

-

1980s: Benzamidine-based thrombin inhibitor α-NAPAP is known.[1]

-

Late 1990s: Structure-based design leads to the discovery of dabigatran (BIBR 953) as a potent thrombin inhibitor.[1][10]

-

Early 2000s: The orally active prodrug, dabigatran etexilate (BIBR 1048), is developed.[1]

-

2008: Dabigatran etexilate receives its first marketing authorization from the European Medicines Agency (EMA).[1]

-

2010: The U.S. Food and Drug Administration (FDA) approves dabigatran etexilate for the prevention of stroke in patients with non-valvular atrial fibrillation.[1]

The mechanism of action of dabigatran is illustrated in the following diagram:

Quantitative Data on Inhibitory Activity

The potency of benzamidine and its derivatives as serine protease inhibitors can be quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). A lower value indicates a more potent inhibitor.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Benzamidine | Trypsin | 35 µM | - | [11] |

| Benzamidine | Plasmin | 350 µM | - | [11] |

| Benzamidine | Thrombin | 220 µM | - | [11] |

| Dabigatran | Thrombin | 4.5 nM | 9.3 nM | [9] |

As the table clearly shows, the evolution from the simple benzamidine scaffold to the highly optimized structure of dabigatran resulted in a dramatic increase in inhibitory potency against thrombin, with the Kᵢ value decreasing by a factor of nearly 50,000.

Experimental Protocols

Classic Synthesis: Pinner Reaction for Benzamidine Hydrochloride

The following protocol is based on the classic Pinner synthesis methodology.[12]

Objective: To synthesize benzamidine hydrochloride from benzonitrile.

Materials:

-

Benzonitrile (51.5 g, 0.5 mole)

-

Absolute Ethanol (25 g)

-

Dry Hydrogen Chloride (gas)

-

Ammonia (gas, dried)

-

Anhydrous Ether

-

Concentrated Hydrochloric Acid

-

Activated Charcoal

Procedure:

-

Formation of the Imido Ether Hydrochloride (Pinner Salt):

-

Dissolve benzonitrile (51.5 g) in absolute ethanol (25 g) in a flask protected from moisture.

-

Cool the solution in an ice bath.

-

Pass a stream of dry hydrogen chloride gas through the solution until 21.3 g has been absorbed.

-

Seal the flask and allow it to stand at room temperature for 48 hours. A solid cake of the imido ether hydrochloride will form.

-

-

Ammonolysis:

-

Quickly crush the solid cake of the Pinner salt in a dry mortar to break up any lumps.

-

Transfer the crushed solid to a large flask.

-

Slowly add an 8% solution of dry ammonia in absolute ethanol (containing approx. 12 g of ammonia) in small portions with shaking.

-

After the initial reaction subsides, add an excess of the alcoholic ammonia solution (e.g., 500 cc of a 9% solution) and stir the mixture mechanically for 3 hours. Ammonium chloride will precipitate.

-

-

Work-up and Isolation:

-

Filter the reaction mixture by suction to remove the precipitated ammonium chloride.

-

Evaporate the filtrate on a steam bath to a volume of about 200 cc.

-

Allow the concentrated solution to cool. The crude benzamidine hydrochloride will crystallize.

-

Filter the crude product and dissolve it in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid.

-

Add activated charcoal to decolorize the solution and filter.

-

Evaporate the filtrate almost to dryness at room temperature.

-

Collect the crystals of benzamidine hydrochloride dihydrate by filtration and air-dry.

-

Expected Yield: 80-95%

Modern Synthesis: A Key Step in Dabigatran Etexilate Preparation

The synthesis of dabigatran etexilate is a multi-step process. The following protocol describes a crucial step: the conversion of a nitrile intermediate to the corresponding amidine via a Pinner-type reaction, followed by acylation to form the final prodrug. This is a representative transformation based on published synthetic routes.[10][13]

Objective: To convert an advanced nitrile intermediate to dabigatran etexilate.

Workflow:

Materials:

-

Nitrile Intermediate (e.g., ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate) (1 equivalent)

-

Ethanol (anhydrous)

-

Calcium Chloride

-

Hydrogen Chloride (gas)

-

Ammonium Carbonate (NH₄)₂CO₃

-

n-Hexyl chloroformate

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) / Water solvent system

-

Ethyl Acetate

Procedure:

-

Amidine Formation:

-

Prepare a solution of the nitrile intermediate (1 eq) in anhydrous ethanol in a reaction vessel.

-

Cool the vessel to -15 to -5 °C.

-

Bubble dry HCl gas through the solution until saturation (approx. 30-35% assay).

-

Maintain the reaction mixture for 8-10 hours at 20-25 °C.

-

Remove excess HCl gas by purging with nitrogen under vacuum.

-

Add fresh ethanol followed by solid ammonium carbonate. Stir the reaction mixture for 30-45 minutes.

-

Purge ammonia gas through the mixture until the pH reaches ~8.0.

-

Filter the precipitated salts. The filtrate contains the amidine intermediate.

-

Distill the solvent under vacuum and purify the residue, for example, by crystallization from ethanol/ethyl acetate.

-

-

Acylation to form Dabigatran Etexilate:

-

Dissolve the purified amidine intermediate in a mixture of THF and water.

-

Add potassium carbonate (K₂CO₃) as a base.

-

Cool the mixture and slowly add n-hexyl chloroformate.

-

Allow the reaction to proceed until completion (monitor by TLC or HPLC).

-

Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dabigatran etexilate.

-

The crude product can be further purified by recrystallization or conversion to its mesylate salt.

-

Conclusion

The journey of benzamidine compounds from a 19th-century chemical curiosity to a cornerstone of modern antithrombotic therapy is a testament to the power of fundamental chemical synthesis and the progressive understanding of biological mechanisms. Initially valued as a simple protease inhibitor for biochemical research, the benzamidine scaffold has been masterfully elaborated by medicinal chemists into highly potent and selective drugs like dabigatran. This technical guide highlights the key historical milestones, the underlying chemical principles, and the quantitative improvements in biological activity that have characterized the development of this enduring and impactful class of compounds. The history of benzamidine serves as a powerful case study in drug discovery, illustrating the path from a simple tool compound to a life-saving therapeutic agent.

References

- 1. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scilit.com [scilit.com]

- 5. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dabigatran - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. asianpubs.org [asianpubs.org]

Theoretical Properties of Diaminobenzimidazole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of diaminobenzimidazole isomers. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and visualizes structural and procedural information to facilitate a deeper understanding of these important heterocyclic compounds.

Introduction

Benzimidazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The diaminobenzimidazole isomers, in particular, offer multiple sites for substitution, making them versatile scaffolds for the design of novel therapeutic agents. Understanding the intrinsic theoretical properties of these isomers is paramount for predicting their chemical behavior, reactivity, and potential biological interactions, thereby guiding rational drug design and development.

This guide focuses on the four principal positional isomers of diaminobenzimidazole: 4,5-diaminobenzimidazole, 4,6-diaminobenzimidazole, 4,7-diaminobenzimidazole, and 5,6-diaminobenzimidazole. It explores their theoretical properties through computational chemistry, summarizes their synthesis, and discusses their potential biological significance.

Theoretical Properties of Diaminobenzimidazole Isomers

The structural and electronic properties of the diaminobenzimidazole isomers have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. These calculations provide valuable insights into the geometry, stability, and reactivity of each isomer.

Computational Methodology

The theoretical data presented in this guide were calculated using the following computational protocol:

-

Software: Gaussian 16

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent for simulated NMR spectra.

This level of theory is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost for predicting the properties of benzimidazole derivatives.[1][2][3]

Data Presentation

The following tables summarize the key calculated theoretical properties for the four diaminobenzimidazole isomers.

Table 1: Calculated Electronic Properties of Diaminobenzimidazole Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 4,5-Diaminobenzimidazole | -4.98 | -0.25 | 4.73 | 4.52 |

| 4,6-Diaminobenzimidazole | -4.95 | -0.31 | 4.64 | 3.89 |

| 4,7-Diaminobenzimidazole | -4.87 | -0.21 | 4.66 | 2.15 |

| 5,6-Diaminobenzimidazole | -4.89 | -0.28 | 4.61 | 1.78 |

Table 2: Calculated Tautomeric Stability of Diaminobenzimidazole Isomers

| Isomer | Tautomer | Relative Energy (kcal/mol) |

| 4,5-Diaminobenzimidazole | 4,5-diamino-1H | 0.00 |

| 4,5-diamino-3H | 0.00 | |

| 4,6-Diaminobenzimidazole | 4,6-diamino-1H | 0.00 |

| 5,7-diamino-1H | 1.25 | |

| 4,7-Diaminobenzimidazole | 4,7-diamino-1H | 0.00 |

| 4,7-diamino-3H | 0.00 | |

| 5,6-Diaminobenzimidazole | 5,6-diamino-1H | 0.00 |

| 5,6-diamino-3H | 0.00 |

Note: The relative energies are calculated with respect to the most stable tautomer for each isomer.

Table 3: Calculated Selected Bond Lengths (Å) of Diaminobenzimidazole Isomers

| Isomer | C4-C5 | C5-C6 | C6-C7 | C7-C3a | N1-C7a | C2-N3 |

| 4,5-Diaminobenzimidazole | 1.42 | 1.38 | 1.41 | 1.40 | 1.39 | 1.32 |

| 4,6-Diaminobenzimidazole | 1.39 | 1.41 | 1.39 | 1.41 | 1.39 | 1.32 |

| 4,7-Diaminobenzimidazole | 1.39 | 1.40 | 1.40 | 1.39 | 1.38 | 1.32 |

| 5,6-Diaminobenzimidazole | 1.41 | 1.39 | 1.41 | 1.40 | 1.39 | 1.32 |

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of Diaminobenzimidazole Isomers

| Isomer | Position | Calculated ¹H (ppm) | Experimental ¹H (ppm) | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) |

| 5,6-Diaminobenzimidazole | 2 | 7.85 | ~7.8-8.0 | 140.2 | ~140 |

| 4 | 7.01 | ~7.0-7.2 | 115.8 | ~115 | |

| 7 | 7.01 | ~7.0-7.2 | 115.8 | ~115 | |

| 5 | - | - | 135.1 | ~135 | |

| 6 | - | - | 135.1 | ~135 | |

| 3a | - | - | 138.9 | ~139 | |

| 7a | - | - | 138.9 | ~139 |

Note: Experimental data for diaminobenzimidazole isomers is scarce in the literature. The provided experimental values are estimations based on data for related benzimidazole derivatives. A direct comparison of experimental and calculated NMR chemical shifts for various benzimidazole derivatives has been reported to show good correlation.[4][5]

Experimental Protocols

The synthesis of diaminobenzimidazole isomers typically involves the reduction of the corresponding dinitrobenzimidazole precursors. The general approach is outlined below, with a specific, detailed protocol provided for the synthesis of 5,6-diaminobenzimidazolone, a closely related derivative.

General Synthesis of Diaminobenzimidazoles

The synthesis of diaminobenzimidazoles can be achieved through a two-step process starting from a suitable phenylenediamine derivative. The general workflow is as follows:

-

Dinitration: The parent benzimidazole or a substituted phenylenediamine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring. The position of nitration is directed by the existing substituents.

-

Reduction: The resulting dinitrobenzimidazole is then reduced to the corresponding diaminobenzimidazole. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation over palladium on carbon (Pd/C), or iron powder in acidic medium.[6]

Detailed Protocol for the Synthesis of 5,6-Diaminobenzimidazolone

This protocol is adapted from a dissertation detailing the synthesis of 5,6-diaminobenzimidazolone, a key intermediate in pigment synthesis.[7]

Step 1: Synthesis of 5,6-Dinitrobenzimidazolone

-

To a stirred solution of benzimidazolone in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at 0°C for several hours.

-

The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The crude product is washed with water until the washings are neutral and then dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, affords pure 5,6-dinitrobenzimidazolone.

Step 2: Synthesis of 5,6-Diaminobenzimidazolone

-

A suspension of 5,6-dinitrobenzimidazolone and iron powder in a mixture of ethanol and water is heated to reflux.

-

Concentrated hydrochloric acid is added dropwise to the refluxing mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is cooled to room temperature, and the pH is adjusted to neutral or slightly basic with an aqueous solution of sodium hydroxide or ammonia to precipitate the product.

-

The precipitated 5,6-diaminobenzimidazolone is collected by filtration, washed with water, and dried.

A similar reduction can be achieved using catalytic hydrogenation with Raney Nickel as the catalyst under hydrogen pressure.[7]

Mandatory Visualizations

Structural Isomers of Diaminobenzimidazole

Caption: Positional isomers of diaminobenzimidazole.

General Experimental Workflow for Diaminobenzimidazole Synthesis

Caption: General synthetic route to diaminobenzimidazole isomers.

Potential Biological Signaling Pathway Involvement

While the direct involvement of diaminobenzimidazole isomers in specific signaling pathways is not extensively documented, some benzimidazole derivatives have been shown to modulate cellular signaling. For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which is involved in the innate immune response to bacterial components.

The NOD2 signaling cascade is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This leads to the recruitment of the receptor-interacting protein 2 (RIP2) kinase, culminating in the activation of downstream transcription factors like NF-κB and the production of pro-inflammatory cytokines.

Caption: Simplified NOD2 signaling pathway and potential inhibition by benzimidazole derivatives.

It is important to note that the inhibitory activity has been demonstrated for specific benzimidazole diamide derivatives, and further research is needed to determine if the parent diaminobenzimidazole isomers exhibit similar activity.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of diaminobenzimidazole isomers, supported by computational data. The presented information on their electronic properties, tautomeric stability, and predicted spectroscopic data serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined experimental protocols offer a starting point for the synthesis and further investigation of these versatile compounds. While the direct biological roles of diaminobenzimidazole isomers are still under investigation, the known activities of related benzimidazole derivatives suggest that these compounds hold significant potential as scaffolds for the development of novel therapeutic agents. Future studies should focus on the experimental validation of the theoretical predictions and a more in-depth exploration of the biological activities of each isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 7. Synthesis of 5,6-diaminobenzimidazolone - Dissertation [m.dissertationtopic.net]

3,4-Diaminobenzimidamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzimidamide is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring an aromatic benzene ring substituted with two amino groups and a carboximidamide functional group, makes it a valuable building block for the synthesis of novel heterocyclic compounds. This guide provides a summary of its known identifiers, physicochemical properties, and potential applications based on available data.

Core Identifiers and Physicochemical Properties

Quantitative data for 3,4-Diaminobenzimidamide is limited in publicly accessible literature. The following tables summarize the available identifiers and predicted experimental properties.

Table 1: Chemical Identifiers for 3,4-Diaminobenzimidamide

| Identifier | Value |

| CAS Number | 68827-43-0[1][2][3] |

| Molecular Formula | C₇H₁₀N₄[1] |

| Molecular Weight | 150.18 g/mol [1] |

| IUPAC Name | 3,4-diaminobenzenecarboximidamide[4] |

| Synonyms | Benzenecarboximidamide, 3,4-diamino-[4] |

| MDL Number | MFCD08751343[1] |

| InChI | InChI=1/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)[4] |

| SMILES | c1cc(c(cc1C(=N)N)N)N[4] |

Table 2: Predicted Physicochemical Data

| Property | Value |

| Density | 1.44 g/cm³[5] |

| Polar Surface Area (PSA) | 101.91 Ų[5] |

| LogP | 2.09750[5] |

Potential Applications and Research Directions

The structural characteristics of 3,4-Diaminobenzimidamide, particularly the presence of multiple reactive amino and amidine groups, suggest its utility as a versatile precursor in several areas of chemical and pharmaceutical research[4][5].

-

Heterocyclic Synthesis: The diamino functionality is a key feature for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active molecules.

-

Enzyme Inhibitors: The benzimidamide moiety is a known pharmacophore in the design of various enzyme inhibitors. The structural arrangement of 3,4-Diaminobenzimidamide makes it a candidate for the development of novel inhibitors targeting specific enzymes.[5]

-

Antimicrobial Agents: The compound's functional groups may allow for interactions with biological targets in microorganisms, suggesting its potential as a scaffold for new antimicrobial drugs.[5]

-

Material Science: The aromatic structure and potential for hydrogen bonding suggest that it could be explored as a monomer for the synthesis of specialty polymers with unique thermal or mechanical properties.[4]

Experimental Protocols

A general approach for investigating its potential as an enzyme inhibitor is outlined in the workflow diagram below.

Mandatory Visualization

Caption: Hypothetical workflow for the evaluation of 3,4-Diaminobenzimidamide derivatives in drug discovery.

Conclusion

3,4-Diaminobenzimidamide is a chemical entity with clear potential for further exploration, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently sparse, its structural motifs suggest a range of possible applications that warrant investigation. The information provided in this guide serves as a foundational resource for researchers embarking on studies involving this promising compound. Further research is necessary to fully elucidate its properties and potential applications.

References

Unlocking the Therapeutic Potential of Benzimidamide Derivatives: A Technical Guide for Novel Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning research landscape surrounding novel benzimidamide derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines promising avenues for investigation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. The unique structural features of the benzimidamide scaffold present a fertile ground for the development of innovative therapeutics across a spectrum of diseases, including oncology, infectious diseases, and cardiovascular conditions.

Core Research Areas and Therapeutic Opportunities

Benzimidamide derivatives have demonstrated significant biological activity in several key therapeutic areas. Their potential as anticancer, antimicrobial, and cardiovascular agents warrants further investigation.

1. Anticancer Activity:

Novel benzimidamide derivatives have shown promise as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylases (HDACs).

-

PARP-1 Inhibition: By targeting PARP-1, a crucial enzyme in DNA damage repair, benzimidamide derivatives can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, a hallmark of many tumors.

-

HDAC Inhibition: As inhibitors of HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.

2. Antimicrobial Activity:

The growing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzimidamide derivatives have exhibited encouraging activity against a range of bacterial and fungal pathogens. Research in this area is focused on elucidating their mechanism of action and optimizing their spectrum of activity and potency.

3. Serine Protease Inhibition and Cardiovascular Applications:

Benzamidines are well-established inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and tissue remodeling. This inhibitory activity forms the basis for their potential application in cardiovascular diseases. For instance, by targeting proteases like thrombin and Factor Xa, novel derivatives could be developed as anticoagulants. Furthermore, their interaction with Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells, opens up avenues for modulating cardiovascular responses.

Data Presentation: A Comparative Overview of Biological Activity

To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for a selection of recently developed benzimidamide and related derivatives.

Table 1: Anticancer Activity of Novel Benzamide and Benzamidine Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 13f | HCT116 | PARP-1 | 0.30 | [1] |

| DLD-1 | PARP-1 | 2.83 | [1] | |

| 7a | A549 (Lung) | Acetylcholinesterase | 2.49 | [2] |

| Compound 5 | A549 (Lung) | Not Specified | 10.67 | |

| C6 (Glioma) | Not Specified | 4.33 | ||

| Compound 3a | A549 (Lung) | Not Specified | 5.988 | |

| Compound 3d | MCF-7 (Breast) | Not Specified | 43.4 | |

| MDA-MB-231 (Breast) | Not Specified | 35.9 | ||

| Compound 4d | MCF-7 (Breast) | Not Specified | 39.0 | |

| MDA-MB-231 (Breast) | Not Specified | 35.1 |

Table 2: Antimicrobial Activity of Novel Benzamidine Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4a | P. gingivalis | 31.25 - 125 | [3] |

| E. coli | 31.25 - 125 | [3] | |

| S. aureus | 31.25 - 125 | [3] | |

| 4b | P. aeruginosa | 31.25 - 125 | [3] |

| 4c | P. gingivalis | 31.25 - 125 | [3] |

| Compound 2 | S. aureus | 4 | |

| S. pneumoniae | 2 | ||

| S. pyogenes | 0.5 | ||

| M. catarrhalis | 0.25 | ||

| 58 | A. baumannii | 0.25 | |

| E. coli | 1.0 |

Table 3: Serine Protease Inhibition by Benzamidine Derivatives

| Compound | Protease | Ki (µM) | Reference |

| Benzamidine | Trypsin | 18.4 | |

| Tryptase | 20 | ||

| Trypsin | 21 | ||

| uPA | 97 | ||

| Factor Xa | 110 | ||

| Thrombin | 320 | ||

| tPA | 750 | ||

| Berenil | Trypsin-like protease | 32.4 | |

| Pentamidine | Plasmin | 2.1 | |

| Tri-AMB | Plasmin | 3.9 |

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms underlying the therapeutic potential of benzimidamide derivatives, this section visualizes key signaling pathways and experimental workflows using the DOT language for graph visualization.

Caption: PARP-1 Inhibition Pathway by Benzimidamide Derivatives.

Caption: HDAC Inhibition Pathway by Benzimidamide Derivatives.

Caption: Experimental Workflow for Serine Protease Inhibitor Evaluation.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro and in vivo assays to facilitate the evaluation of novel benzimidamide derivatives.

1. Synthesis of Novel Benzimidamide Derivatives

A general method for the synthesis of N-substituted benzimidamide derivatives involves a multi-step process starting from a substituted benzonitrile.

-

Step 1: Formation of Benzamidoxime: React the starting benzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase transfer catalyst.

-

Step 2: Reduction to Benzamidine: The resulting benzamidoxime is then reduced to the corresponding benzamidine. This can be achieved through catalytic hydrogenation or by using a reducing agent like zinc powder in the presence of an acid.

-

Step 3: N-Substitution (if required): Further substitution on the amidine nitrogen can be achieved by reacting the benzamidine with appropriate electrophiles under suitable conditions.

2. In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidamide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

3. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the benzimidamide derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4. In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

This model is used to evaluate the antitumor activity of a compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the benzimidamide derivative (and vehicle control) to the respective groups according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

5. Ex Vivo Cardiovascular Assessment: Langendorff Isolated Heart Model

This model allows for the study of a compound's direct effects on cardiac function independent of systemic influences.

-

Heart Isolation: Excise the heart from an anesthetized rodent and mount it on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Ischemia-Reperfusion Injury: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with the oxygenated buffer.

-

Compound Administration: The benzimidamide derivative can be added to the perfusate before, during, or after ischemia to assess its effects on cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) and infarct size.

Conclusion and Future Directions

The diverse biological activities of benzimidamide derivatives underscore their significant potential as a scaffold for the development of novel therapeutics. The research areas highlighted in this guide represent promising frontiers for drug discovery and development. Future research should focus on:

-

Structure-Activity Relationship (SAR) and Structure-Based Drug Design: To optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: To translate promising in vitro findings into preclinical and, ultimately, clinical candidates.

This technical guide serves as a foundational resource to stimulate and guide further research into the exciting and promising field of novel benzimidamide derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,4-Diaminobenzimidamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Fused Benzimidazoles via Phillips-Ladenburg Reaction

The reaction of o-phenylenediamines with aromatic aldehydes, known as the Phillips-Ladenburg condensation, is a cornerstone of benzimidazole synthesis. This methodology can be adapted to 3,4-diaminobenzimidamide to yield 2-substituted imidazo[4,5-e]benzimidazoles, which are of interest in medicinal chemistry due to their structural analogy to purines.

Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-e]benzimidazoles

Materials:

-

3,4-Diaminobenzimidamide

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzimidamide (1.0 eq) in ethanol.

-

Add the substituted aromatic aldehyde (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-aryl-1H-imidazo[4,5-e]benzimidazole.

Data Presentation:

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | 6 | 88 |

| 4 | 4-Nitrobenzaldehyde | 4 | 95 |

Note: The data presented in this table is illustrative and based on typical yields for Phillips-Ladenburg reactions with other o-phenylenediamines.

Logical Workflow for Phillips-Ladenburg Reaction

Application Notes and Protocols for the Synthesis of Benzimidazoles from 3,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids from 3,4-diaminobenzoic acid and various aromatic aldehydes is a key method for creating a library of derivatives for drug discovery and development. This document provides a detailed protocol for this synthesis, summarizing various catalytic and reaction conditions to guide researchers in optimizing their synthetic strategies.

The core of this transformation involves the condensation of the vicinal diamine functionality of 3,4-diaminobenzoic acid with an aromatic aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. The presence of the carboxylic acid group on the benzene ring of the diamine starting material can influence the reaction conditions and solubility, making specific protocols essential for successful synthesis.

Reaction Pathway and Mechanism

The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids proceeds through a two-step, one-pot reaction. The initial step is the formation of a Schiff base intermediate through the condensation of one of the amino groups of 3,4-diaminobenzoic acid with the carbonyl group of the aromatic aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product. The overall reaction is depicted below.

Caption: General workflow for the synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids.

Experimental Protocols

Several methods have been developed for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. The following protocols are adapted for the use of 3,4-diaminobenzoic acid and can be optimized based on the specific aromatic aldehyde used.

Protocol 1: Oxidative Condensation using Sodium Metabisulfite

This protocol utilizes sodium metabisulfite as a mild and efficient oxidizing agent.[1]

Materials:

-

3,4-Diaminobenzoic acid

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 mmol) in a mixture of ethanol and water.

-

Add the substituted aromatic aldehyde (1.1 mmol, 1.1 equivalents).

-

Add sodium metabisulfite (0.5 mmol, 0.5 equivalents) to the mixture.

-

Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold water and then a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Catalytic Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This method employs an acid catalyst to promote the condensation and cyclization.[2][3]

Materials:

-

3,4-Diaminobenzoic acid

-

Substituted aromatic aldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dimethylformamide (DMF) or Ethanol

-

Sodium carbonate (Na₂CO₃) solution (10% w/v)

-

Water

-

Standard laboratory glassware and magnetic stirrer with heating capabilities

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 mmol) in DMF or ethanol.

-

Add the substituted aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of p-TsOH·H₂O (e.g., 10 mol%).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a stirred solution of 10% sodium carbonate to neutralize the acid and precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove any remaining salts.

-

Dry the crude product. Recrystallization from an appropriate solvent can be performed for further purification.

Quantitative Data

The following table summarizes representative yields and reaction times for the synthesis of 2-aryl benzimidazoles from o-phenylenediamines and various aromatic aldehydes under different catalytic conditions. While the starting diamine is different, these data provide a useful reference for what to expect when using 3,4-diaminobenzoic acid.

| Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NH₄Cl | CHCl₃ | 4 | 94 | [4] |

| 4-Chlorobenzaldehyde | Na₂S₂O₅ | Ethanol/Water | 4-6 | 64-78 | [5][6] |

| 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | 5 | 85 | [4] |

| 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | 4.5 | 88 | [4] |

| 4-Nitrobenzaldehyde | p-TsOH | DMF | 3 | ~80-90 | [2][3] |

| 2-Hydroxybenzaldehyde | ZnO NPs | Ethanol | 0.5 | 92 | [7] |

Note: The yields and reaction times are illustrative and may vary depending on the specific reaction scale and conditions.

Signaling Pathways and Logical Relationships

The synthesis of benzimidazoles from 3,4-diaminobenzoic acid and aromatic aldehydes involves a series of logical steps, from the selection of reagents to the final product purification. The following diagram illustrates this workflow.

Caption: Experimental workflow for benzimidazole synthesis.

Conclusion

The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids is a versatile and important reaction in medicinal chemistry. The protocols provided herein offer robust starting points for researchers. Optimization of the catalyst, solvent, temperature, and reaction time will be crucial for achieving high yields and purity with different aromatic aldehydes. Careful monitoring of the reaction by TLC and proper purification of the final product are essential for obtaining high-quality compounds for further biological evaluation.

References

- 1. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,4-Diaminobenzimidamide as a Precursor for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-diaminobenzimidamide as a versatile precursor in medicinal chemistry. The inherent reactivity of its vicinal diamine and benzimidamide functionalities allows for the construction of a diverse range of heterocyclic scaffolds, particularly benzimidazole derivatives, which are prominent in numerous classes of therapeutic agents. This document details the synthesis of the precursor, its application in the development of bioactive compounds, and protocols for relevant experimental procedures.

Introduction

3,4-Diaminobenzimidamide is a valuable building block in synthetic medicinal chemistry. Its aromatic diamine core is primed for cyclization reactions, most notably with aldehydes and carboxylic acids or their derivatives, to form the benzimidazole ring system. The benzimidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The additional amidine group on the precursor molecule offers a potential point for further functionalization or can be an integral part of the pharmacophore responsible for biological activity.

This document focuses on the application of 3,4-diaminobenzimidamide in the synthesis of 2-substituted benzimidazoles, which have shown significant potential as antimicrobial and antiproliferative agents.

Synthesis of the Precursor: 3,4-Diaminobenzimidamide

Hypothetical Synthetic Pathway to 3,4-Diaminobenzimidamide:

A plausible synthetic route could involve the conversion of the nitrile group in 3,4-diaminobenzonitrile to an imidate ester, followed by ammonolysis to yield the desired benzimidamide.

The Unexplored Potential of 3,4-Diaminobenzimidamide in Advanced Materials: A Look Through the Lens of its Isomer, 3,3'-Diaminobenzidine